![molecular formula C9H12ClNO B1605006 2-(4-chlorophenoxy)-N-methylethanamine CAS No. 65686-13-7](/img/structure/B1605006.png)
2-(4-chlorophenoxy)-N-methylethanamine
Overview
Description
2-(4-chlorophenoxy)-N-methylethanamine, also known as Clenbuterol, is a beta-2 agonist that is commonly used in veterinary medicine as a bronchodilator. Clenbuterol has also been used illicitly by bodybuilders and athletes as a performance-enhancing drug due to its ability to increase muscle mass and reduce body fat. In recent years, Clenbuterol has gained attention in the scientific community for its potential therapeutic applications beyond its bronchodilator effects.
Scientific Research Applications
Environmental Analysis and Detection
A significant application of chlorophenoxy compounds, such as 2-(4-chlorophenoxy)-N-methylethanamine, is in environmental analysis. A study by Wintersteiger et al. (1999) developed a method for detecting chlorophenoxy acids in water, showcasing their relevance in monitoring pesticide levels in environmental samples. This method could be vital for tracing and managing the environmental impact of such compounds (Wintersteiger, Goger, & Krautgartner, 1999).
Adsorption and Removal from Water
Research by Kamaraj et al. (2018) explored the use of zinc hydroxide for adsorbing a similar chlorophenoxy compound (MCPP) from water. This study highlights the potential of certain materials in removing chlorophenoxy herbicides from contaminated water sources, which could be applicable to this compound (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).
Environmental Toxicology
Stackelberg (2013) provided a comprehensive review of the potential carcinogenic outcomes and mechanisms from exposure to chlorophenoxy compounds. While the study primarily focused on 2,4-D and MCPA, it provides insights into the broader toxicological effects of chlorophenoxy herbicides, which could be relevant for understanding the impact of this compound (Stackelberg, 2013).
Residue Analysis in Soil
Another application area is the residue analysis in soil, as studied by Rosales-Conrado et al. (2002). They developed a method for determining chlorophenoxy acid herbicides and their esters in soil, which is crucial for assessing the environmental load and potential risks associated with these compounds (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).
Degradation and Treatment
Brillas et al. (2003) investigated the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides, demonstrating a method for their effective depollution. This research is significant for developing treatment strategies for water bodies contaminated with similar compounds (Brillas, Boye, Baños, Calpe, & Garrido, 2003).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLUIFRWIKUDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304406 | |
Record name | 2-(4-Chlorophenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65686-13-7 | |
Record name | 65686-13-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chlorophenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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